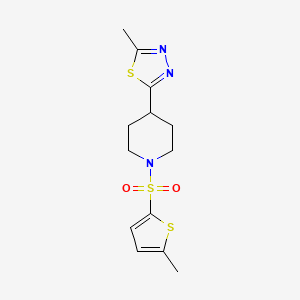

2-甲基-5-(1-((5-甲基噻吩-2-基)磺酰基)哌啶-4-基)-1,3,4-噻二唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-Methyl-5-(1-((5-methylthiophen-2-yl)sulfonyl)piperidin-4-yl)-1,3,4-thiadiazole" is a derivative of 1,3,4-thiadiazole, a heterocyclic compound that has garnered interest due to its potential biological activities. Thiadiazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and enzyme inhibition activities. The presence of a sulfonyl piperidine moiety in the compound suggests that it may have specific interactions with biological targets, possibly through hydrogen bonding or other molecular forces.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of appropriate precursors under controlled conditions. For instance, the synthesis of sulfone derivatives containing a thiadiazole moiety as chitinase inhibitors involves the reaction of methylthio-substituted compounds with dichlorophenyl groups, resulting in compounds with moderate to good antifungal activity . Similarly, piperazine derivatives have been synthesized by connecting 1,3,4-thiadiazol with N-substituted piperazine, with the reaction conditions optimized for yield and temperature . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized by X-ray crystallography, which provides insights into the molecular forces at play, such as S=O close contact and NH=N hydrogen bonds . These interactions are crucial for the stability and biological activity of the compounds. The crystal structure analysis can reveal how the thiadiazole ring interacts with other substituents, which is essential for understanding the compound's potential binding to biological targets.

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions to form new heterocycles. For example, reactions with hydrazine hydrate, phenyl hydrazine, hydroxylamine, and thiourea can yield pyrazoles, isoxazoles, and pyrimidinethiones . These reactions are indicative of the versatility of thiadiazole compounds in chemical synthesis and the potential for generating a wide array of biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like the sulfonyl piperidine group can affect these properties and, consequently, the compound's biological activity. For instance, the antibacterial activities of piperazine derivatives are influenced by the nature of the substituents on the thiadiazole ring . Spectral analysis, including NMR and IR, can be used to elucidate the structures and confirm the identity of these compounds .

Case Studies

Case studies involving thiadiazole derivatives often focus on their biological activities. For example, certain sulfone derivatives have been studied for their antifungal properties and their ability to inhibit chitinase, an enzyme involved in fungal growth . Piperazine derivatives have been investigated for their antibacterial activities against various pathogens . These studies are crucial for understanding the potential applications of thiadiazole derivatives in medicine and agriculture.

科学研究应用

当然!以下是关于2-甲基-5-(1-((5-甲基噻吩-2-基)磺酰基)哌啶-4-基)-1,3,4-噻二唑在科学研究应用中的全面分析,重点介绍六个独特的领域:

抗菌活性

2-甲基-5-(1-((5-甲基噻吩-2-基)磺酰基)哌啶-4-基)-1,3,4-噻二唑已显示出有希望的抗菌特性。研究表明,该化合物可以抑制各种细菌和真菌菌株的生长。 它的机制涉及破坏微生物细胞壁并干扰重要的酶促过程,使其成为开发新型抗生素的潜在候选者 .

抗癌特性

该化合物已因其抗癌潜力而得到研究。它对多种癌细胞系表现出细胞毒性作用,包括乳腺癌、肺癌和结肠癌。 该化合物通过靶向参与癌症进展的特异性信号通路诱导凋亡(程序性细胞死亡)并抑制细胞增殖 .

抗炎作用

研究表明,2-甲基-5-(1-((5-甲基噻吩-2-基)磺酰基)哌啶-4-基)-1,3,4-噻二唑具有显着的抗炎特性。它减少促炎细胞因子的产生并抑制COX-2等酶的活性,这些酶参与炎症反应。 这使其成为治疗关节炎等炎症性疾病的潜在治疗剂 .

神经保护应用

研究表明,该化合物具有神经保护作用,使其成为治疗阿尔茨海默病和帕金森病等神经退行性疾病的候选药物。 它有助于减少神经细胞的氧化应激和炎症,从而保护它们免受损伤并改善认知功能 .

未来方向

属性

IUPAC Name |

2-methyl-5-[1-(5-methylthiophen-2-yl)sulfonylpiperidin-4-yl]-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S3/c1-9-3-4-12(19-9)21(17,18)16-7-5-11(6-8-16)13-15-14-10(2)20-13/h3-4,11H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAFLBBWYOYUQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)C3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)

![Ethyl 4-[[3-amino-6-methyl-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B2500205.png)

![4-(2-{3-Methyl-2-[(Z)-methylimino]-4-oxo-thiazolidin-5-yl}-acetylamino)-benzoic acid ethyl ester](/img/structure/B2500208.png)

![3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2500209.png)

![N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-(dibutylsulfamoyl)benzamide](/img/structure/B2500213.png)

![(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2500217.png)

![2-[[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2500221.png)